molecular formula C9H11BrO2S B14021335 (3-Bromo-5-(methoxymethoxy)phenyl)(methyl)sulfane

(3-Bromo-5-(methoxymethoxy)phenyl)(methyl)sulfane

Cat. No.: B14021335
M. Wt: 263.15 g/mol
InChI Key: NRCLANAFWDIROM-UHFFFAOYSA-N
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Description

(3-Bromo-5-(methoxymethoxy)phenyl)(methyl)sulfane is an organic compound with the molecular formula C9H11BrO2S It is characterized by the presence of a bromine atom, a methoxymethoxy group, and a methylsulfane group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-5-(methoxymethoxy)phenyl)(methyl)sulfane typically involves the following steps:

    Methoxymethoxylation: The methoxymethoxy group can be introduced by reacting the brominated phenyl compound with methoxymethyl chloride (CH3OCH2Cl) in the presence of a base such as sodium hydride (NaH).

    Methylsulfane Introduction:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-5-(methoxymethoxy)phenyl)(methyl)sulfane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the compound into its corresponding thiol.

    Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles such as amines or thiols replace the bromine atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols

    Substitution: Amino or thiol-substituted phenyl compounds

Scientific Research Applications

(3-Bromo-5-(methoxymethoxy)phenyl)(methyl)sulfane has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (3-Bromo-5-(methoxymethoxy)phenyl)(methyl)sulfane exerts its effects involves interactions with molecular targets such as enzymes and proteins. The bromine atom and methoxymethoxy group can participate in hydrogen bonding and van der Waals interactions, while the methylsulfane group can engage in covalent bonding with thiol groups in proteins. These interactions can modulate the activity of enzymes and proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-2-methoxy-5-methylphenylboronic acid
  • 3-Bromo-5-methoxyphenylboronic acid
  • (3-Bromo-5-methoxy-2-methyl-phenyl)-methanol

Uniqueness

(3-Bromo-5-(methoxymethoxy)phenyl)(methyl)sulfane is unique due to the presence of both a methoxymethoxy group and a methylsulfane group on the phenyl ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C9H11BrO2S

Molecular Weight

263.15 g/mol

IUPAC Name

1-bromo-3-(methoxymethoxy)-5-methylsulfanylbenzene

InChI

InChI=1S/C9H11BrO2S/c1-11-6-12-8-3-7(10)4-9(5-8)13-2/h3-5H,6H2,1-2H3

InChI Key

NRCLANAFWDIROM-UHFFFAOYSA-N

Canonical SMILES

COCOC1=CC(=CC(=C1)Br)SC

Origin of Product

United States

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